Structure Elucidation of 5,8-Dibromo-4-chloroquinoline: A Comprehensive Technical Guide
Structure Elucidation of 5,8-Dibromo-4-chloroquinoline: A Comprehensive Technical Guide
Executive Summary
The unambiguous structure elucidation of polyhalogenated heterocycles is a critical bottleneck in drug discovery and materials science. 5,8-Dibromo-4-chloroquinoline (CAS: 1249332-13-5) presents a unique analytical challenge due to the presence of three heavy halogens on a highly electron-deficient aromatic core[1]. This whitepaper provides an in-depth, self-validating analytical framework for the structural confirmation of this molecule. By triangulating data from High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, researchers can establish absolute regiochemical certainty.
The Orthogonal Analytical Strategy
Relying on a single spectroscopic method for polyhalogenated quinolines often leads to mischaracterization (e.g., confusing the 5,8-dibromo isomer with the 6,8-dibromo isomer). To prevent this, our protocol employs an orthogonal, self-validating workflow:
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HRMS establishes the exact molecular formula and confirms the specific halogen count via isotopic clustering.
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FT-IR provides rapid validation of the aromatic and carbon-halogen bonds.
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1D and 2D NMR map the exact topological connectivity, proving the regiochemistry of the halogens on the quinoline core.
Fig 1: Orthogonal analytical workflow for polyhalogenated quinoline elucidation.
High-Resolution Mass Spectrometry (HRMS)
The first step in the elucidation process is confirming the molecular formula ( C9H4Br2ClN ) and ruling out defluorination or dehalogenation artifacts.
The Causality of the Isotopic Fingerprint
Bromine exists in nature as two isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio, while Chlorine exists as 35Cl and 37Cl in a roughly 3:1 ratio. When a molecule contains a Br2Cl cluster, the statistical distribution of these isotopes creates a highly distinct, four-peak cluster separated by 2 m/z units (M, M+2, M+4, M+6).
If the experimental spectrum lacks this exact ratio, the molecular formula is incorrect, immediately halting false positive identification. The theoretical exact mass for the monoisotopic [M+H]+ ion ( 12C91H579Br235Cl14N ) is 319.8477 Da . Because of the high probability of finding heavier isotopes, the M+2 peak acts as the base peak (100% relative abundance)[2].
Table 1: Theoretical HRMS Isotopic Pattern for C9H4Br2ClN
| Ion Species | m/z Expected | Relative Abundance (%) | Isotopic Composition |
| M | 319.8477 | ~43.9 | 79Br2 , 35Cl |
| M+2 | 321.8457 | 100.0 (Base) | 79Br81Br , 35Cl + 79Br2 , 37Cl |
| M+4 | 323.8437 | ~69.6 | 81Br2 , 35Cl + 79Br81Br , 37Cl |
| M+6 | 325.8417 | ~13.5 | 81Br2 , 37Cl |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS provides the molecular formula, NMR is strictly required to determine the regiochemistry of the halogens. The sample is prepared in deuterated chloroform ( CDCl3 ) to ensure complete solubility and to prevent the exchange of any trace acidic protons, providing a clean baseline[3],[4].
1D 1 H NMR: Splitting Patterns and Deshielding
The 1 H NMR spectrum of 5,8-dibromo-4-chloroquinoline contains only four proton signals, reflecting the highly substituted nature of the rings[5],[6].
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H-2 ( δ ~8.85 ppm): This proton is highly deshielded by the inductive electron withdrawal of the adjacent electronegative nitrogen atom and the magnetic anisotropy of the quinoline ring. It appears as a doublet ( 3J≈4.7 Hz) due to coupling with H-3.
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H-3 ( δ ~7.65 ppm): Appears as a doublet ( 3J≈4.7 Hz).
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H-6 and H-7 ( δ ~7.90 and 7.80 ppm): Because the bromines are located at positions 5 and 8, H-6 and H-7 are ortho to each other. They appear as an AB spin system (a pair of doublets) with a characteristic ortho-coupling constant of 3J≈8.2 Hz. Causality note: If this were the 6,8-dibromo isomer, H-5 and H-7 would exhibit a meta-coupling constant ( 4J≈2.0 Hz). The presence of the 8.2 Hz coupling strictly validates the 5,8-substitution pattern.
Table 2: 1 H and 13 C NMR Assignments ( CDCl3 , 400/100 MHz)
| Position | 1 H Shift ( δ , ppm) | Multiplicity & Coupling ( J , Hz) | 13 C Shift ( δ , ppm) | Carbon Type |
| 2 | 8.85 | d, J=4.7 | 151.0 | CH |
| 3 | 7.65 | d, J=4.7 | 123.5 | CH |
| 4 | - | - | 143.0 | C-Cl |
| 4a | - | - | 128.0 | C (Bridgehead) |
| 5 | - | - | 120.0 | C-Br |
| 6 | 7.90 | d, J=8.2 | 133.0 | CH |
| 7 | 7.80 | d, J=8.2 | 131.0 | CH |
| 8 | - | - | 125.0 | C-Br |
| 8a | - | - | 148.0 | C (Bridgehead) |
2D NMR (HMBC): Regiochemical Mapping
Heteronuclear Multiple Bond Correlation (HMBC) is the ultimate self-validating tool in this workflow. It detects long-range ( 2J and 3J ) couplings between protons and carbons. For instance, the exact placement of the chlorine at C-4 is proven by a strong 3J correlation from H-2 to C-4.
Fig 2: Key 3J HMBC correlations confirming the halogen topology.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR serves as an orthogonal check for functional groups. The spectrum of 5,8-dibromo-4-chloroquinoline will lack any broad N-H or O-H stretching bands above 3000 cm −1 , confirming the absence of protic impurities.
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Aromatic C-H Stretch: Weak bands at 3050–3100 cm −1 .
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C=N and C=C Aromatic Core: Sharp, distinct bands between 1550–1620 cm −1 .
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C-Cl Stretch: Strong band typically found around 750–800 cm −1 .
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C-Br Stretch: Strong band typically found in the lower frequency region, 600–650 cm −1 .
Standardized Experimental Methodologies
Protocol A: NMR Sample Preparation and Acquisition
To prevent magnetic field inhomogeneities, strict particulate removal is required.
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Weighing: Accurately weigh 15–20 mg of the 5,8-dibromo-4-chloroquinoline sample into a clean glass vial[3].
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Dissolution: Add 0.6 mL of high-purity CDCl3 (containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference)[4].
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Filtration: Filter the solution through a tight plug of glass wool packed inside a Pasteur pipette directly into a premium 5 mm NMR tube. This removes paramagnetic impurities and dust that cause peak broadening[3].
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Acquisition: Acquire the 1 H spectrum at 400 MHz (16 scans, 2s relaxation delay) and the 13 C spectrum at 100 MHz (1024 scans, 2s relaxation delay).
Protocol B: HRMS (ESI-TOF) Analysis
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Preparation: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Acetonitrile to create a stock solution.
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Dilution: Dilute the stock solution 1:1000 in a 50:50 mixture of Acetonitrile and Water (with 0.1% Formic Acid to promote protonation).
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Injection: Inject 5 μ L into the ESI source of a Time-of-Flight (TOF) mass spectrometer.
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Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 250 °C, and acquire in positive ion mode ( [M+H]+ ) over a mass range of 100–1000 m/z.
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Validation: Extract the ion chromatogram for m/z 319–327 and calculate the relative abundance of the M, M+2, M+4, and M+6 peaks to verify the Br2Cl isotopic signature.
References
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National Center for Biotechnology Information. "4-Chloroquinoline | C9H6ClN | CID 69140." PubChem. URL: [Link][6]
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Waters Corporation. "APGC-MS/MS Investigation of a Complex Mixture of Polyhalogenated Dioxins and Furans." Waters Application Notes. URL: [Link]
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Vetter, W., et al. "Marine Halogenated Natural Products." Reviews of Environmental Contamination and Toxicology. URL: [Link][2]
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The Royal Society of Chemistry. "Contents - NMR Sample Preparation (CDCl3)." RSC. URL: [Link][4]
Sources
- 1. 5,8-dibromo-4-chloroquinoline | 1249332-13-5 [sigmaaldrich.com]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. 2-Methoxyquinoline | 6931-16-4 | Benchchem [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
